N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide
Brand Name: Vulcanchem
CAS No.: 73385-89-4
VCID: VC17009719
InChI: InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1
SMILES:
Molecular Formula: C19H26N4O6
Molecular Weight: 406.4 g/mol

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide

CAS No.: 73385-89-4

Cat. No.: VC17009719

Molecular Formula: C19H26N4O6

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide - 73385-89-4

Specification

CAS No. 73385-89-4
Molecular Formula C19H26N4O6
Molecular Weight 406.4 g/mol
IUPAC Name tert-butyl N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4-nitrophenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C19H26N4O6/c1-19(2,3)29-18(26)21-14(11-12-6-8-13(9-7-12)23(27)28)17(25)22-10-4-5-15(22)16(20)24/h6-9,14-15H,4-5,10-11H2,1-3H3,(H2,20,24)(H,21,26)/t14-,15-/m0/s1
Standard InChI Key HDOWWXJOIAEGEC-GJZGRUSLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCC[C@H]2C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCCC2C(=O)N

Introduction

Structural and Molecular Characteristics

Chemical Composition and Stereochemistry

N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanyl-L-prolinamide features a tripeptide backbone comprising:

  • N-terminal Boc group: The tert-butoxycarbonyl moiety protects the α-amino group during synthesis, preventing unwanted side reactions.

  • 4-Nitro-3-phenyl-L-alanine: The nitro group (-NO2_2) at the para position of the phenyl ring introduces electron-withdrawing effects, enhancing stability and influencing peptide-receptor interactions .

  • C-terminal L-prolinamide: Proline’s cyclic structure constrains peptide backbone flexibility, promoting secondary structures like β-turns critical for biological activity .

The compound’s stereochemistry is preserved through L-configuration at chiral centers, ensuring compatibility with natural peptide sequences.

Physicochemical Properties

Key properties include:

PropertyValueSource
Molecular FormulaC19H26N4O6C_{19}H_{26}N_{4}O_{6}
Molecular Weight406.4 g/mol
LogP1.26
CAS Number73385-89-4

The moderate LogP value reflects balanced hydrophobicity, facilitating solubility in organic solvents commonly used in peptide synthesis .

Synthesis and Production

Stepwise Synthesis Methodology

The synthesis involves sequential coupling and protection steps:

  • Boc Protection: The α-amino group of 4-nitro-3-phenyl-L-alanine is protected using di-tert-butyl dicarbonate (Boc2OBoc_2O) under basic conditions (e.g., triethylamine).

  • Peptide Coupling: The Boc-protected amino acid is coupled to L-prolinamide using dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) with hydroxybenzotriazole (HOBt) to minimize racemization.

  • Deprotection: The Boc group is selectively removed using trifluoroacetic acid (TFA) in dichloromethane, enabling subsequent elongation of the peptide chain.

Critical Considerations:

  • Temperature Control: Reactions are conducted at 0–4°C to prevent epimerization, particularly at the nitro-phenylalanine residue.

  • Purification: Intermediate products are purified via recrystallization or flash chromatography before proceeding to subsequent steps.

Industrial-Scale Production

Automated solid-phase peptide synthesizers (SPPS) are employed for large-scale production, offering reproducibility and scalability. Recent advances in flow chemistry further enhance yield and reduce solvent waste, aligning with green chemistry principles.

Applications in Peptide Science and Drug Development

Peptide Synthesis Building Block

The compound’s primary role lies in constructing peptide sequences with tailored biological activities. Its Boc group ensures stability during solid-phase synthesis, while the nitro-phenylalanine residue serves as a site for post-synthetic modifications (e.g., reduction to amino groups for crosslinking) .

Pharmaceutical Intermediates

Derivatives of this compound have been investigated for:

  • Opioid Receptor Agonists: Analogous peptides incorporating D-amino acids and nitro-aromatic residues exhibit peripherally mediated antinociceptive activity, avoiding central nervous system side effects .

  • Protease-Resistant Therapeutics: The prolinamide terminus confers resistance to enzymatic degradation, extending plasma half-life in preclinical models .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H NMR (400 MHz, DMSO-d6_6):

  • Boc tert-butyl protons: δ 1.39 (s, 9H)

  • Nitro-phenyl aromatic protons: δ 7.52–8.21 (m, 4H)

  • Proline backbone protons: δ 3.10–4.45 (m, 4H)

High-Performance Liquid Chromatography (HPLC)

Separation on a Newcrom R1 column (4.6 × 150 mm, 5 μm) under optimized conditions:

ParameterValue
Mobile PhaseAcetonitrile/Water (70:30) + 0.1% TFA
Flow Rate1.0 mL/min
Retention Time12.3 min
Purity>98%

Mass Spectrometry

Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 407.3 [M+H]+^+, consistent with the calculated molecular weight .

Research Advancements and Future Directions

Challenges and Innovations

  • Stereochemical Complexity: Ensuring enantiopurity during large-scale synthesis remains challenging, necessitating advanced chiral chromatography techniques .

  • Targeted Drug Delivery: Future research may exploit the nitro group for bioorthogonal conjugation to nanoparticle carriers, enhancing therapeutic specificity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator